

physical and chemical properties of 1-Ethyl-3-pyrrolidinol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethyl-3-pyrrolidinol**

Cat. No.: **B1345489**

[Get Quote](#)

In-Depth Technical Guide: 1-Ethyl-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-pyrrolidinol is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 3-position. This chiral molecule is of significant interest in medicinal chemistry and drug development, primarily serving as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features, including a tertiary amine and a secondary alcohol, impart specific chemical reactivity and physical properties that are crucial for its applications. This guide provides a comprehensive overview of the physical, chemical, and safety data for **1-Ethyl-3-pyrrolidinol**, along with insights into its synthesis and potential biological relevance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **1-Ethyl-3-pyrrolidinol** is presented below. These properties are essential for its handling, storage, and application in chemical synthesis.

Property	Value	Source(s)
IUPAC Name	1-ethylpyrrolidin-3-ol	[1]
Synonyms	N-Ethyl-3-pyrrolidinol, 1-Ethyl-3-hydroxypyrrrolidine	[2]
CAS Number	30727-14-1	[3]
Molecular Formula	C ₆ H ₁₃ NO	[3] [4]
Molecular Weight	115.17 g/mol	[3]
Appearance	Colorless to pale yellow or brown clear liquid; may be a low melting solid	[2] [5] [6]
Boiling Point	59-61 °C at 1 mmHg	
Density	0.967 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.467	
Solubility	Soluble in water	[6]
Flash Point	74 °C (165.2 °F) - closed cup	[3]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **1-Ethyl-3-pyrrolidinol**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1-Ethyl-3-pyrrolidinol** exhibits characteristic signals corresponding to the protons of the ethyl group and the pyrrolidine ring.

Chemical Shift (ppm)	Multiplicity	Assignment
4.9	br s	-OH
4.332	m	-CH(OH)-
2.789	m	Ring CH ₂
2.631	m	Ring CH ₂
2.577	m	Ring CH ₂
2.488	m	-NCH ₂ CH ₃
2.365	m	Ring CH ₂
2.174	m	Ring CH ₂
1.714	m	Ring CH ₂
1.109	t	-NCH ₂ CH ₃

(Data sourced from ChemicalBook)[\[7\]](#)

Mass Spectrometry

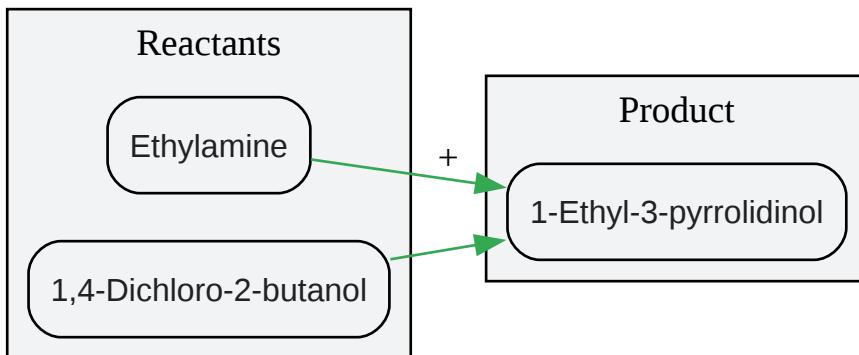
The NIST WebBook indicates the availability of mass spectrometry data (electron ionization) for **1-Ethyl-3-pyrrolidinol**, which is essential for confirming its molecular weight and fragmentation pattern.[\[8\]](#) Although the spectrum is not directly provided here, it can be accessed through the NIST database.

Reactivity and Stability

1-Ethyl-3-pyrrolidinol is a stable compound under normal laboratory conditions.[\[2\]](#) Its reactivity is primarily dictated by the tertiary amine and the secondary hydroxyl group.

- Basicity: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring imparts basic properties to the molecule, allowing it to react with acids to form salts.[\[2\]](#)
- Nucleophilicity: The nitrogen atom is also nucleophilic and can participate in various substitution and addition reactions.

- Hydroxyl Group Reactivity: The secondary hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation.


Experimental Protocols

While a specific, detailed, and validated experimental protocol for the synthesis of **1-Ethyl-3-pyrrolidinol** is not readily available in the public domain, a general and adaptable approach can be derived from the synthesis of analogous compounds, such as 1-methyl-3-pyrrolidinol.

Synthesis of 1-Alkyl-3-pyrrolidinols

A common method for the synthesis of N-alkylated 3-pyrrolidinols involves the reaction of a primary amine with a suitable four-carbon dielectrophile, followed by cyclization. One such potential route is the reaction of ethylamine with 1,4-dichloro-2-butanol.[9][10]

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: General synthetic pathway for **1-Ethyl-3-pyrrolidinol**.

General Procedure (Adaptable):

- Reaction Setup: In a suitable reaction vessel, a solution of ethylamine in a solvent such as water or an alcohol is prepared and cooled in an ice bath.
- Addition of Electrophile: 1,4-dichloro-2-butanol is added dropwise to the cooled ethylamine solution while maintaining a low temperature.

- Cyclization: The reaction mixture is then heated in a sealed vessel (autoclave) under pressure to facilitate the intramolecular cyclization. The reaction progress can be monitored by techniques such as gas chromatography (GC).
- Workup: After the reaction is complete, the mixture is cooled, and the excess amine is neutralized or removed. A strong base, such as sodium hydroxide, is typically added to liberate the free base of the product.
- Extraction: The product is then extracted from the aqueous mixture using an organic solvent like ethyl acetate.
- Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **1-Ethyl-3-pyrrolidinol**.[\[2\]](#)[\[4\]](#)

Purification by Vacuum Distillation

Given the high boiling point of **1-Ethyl-3-pyrrolidinol** at atmospheric pressure, purification is best achieved by vacuum distillation to prevent decomposition.[\[4\]](#)

Workflow for Vacuum Distillation:

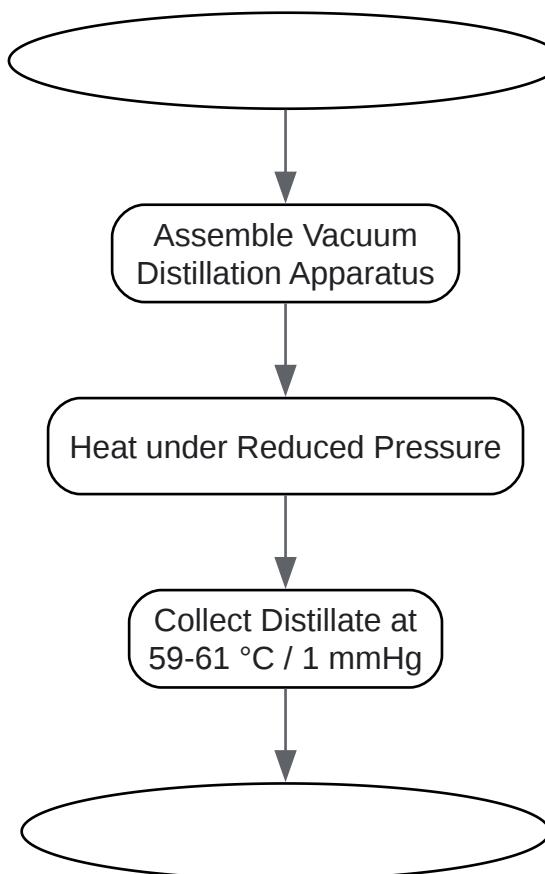
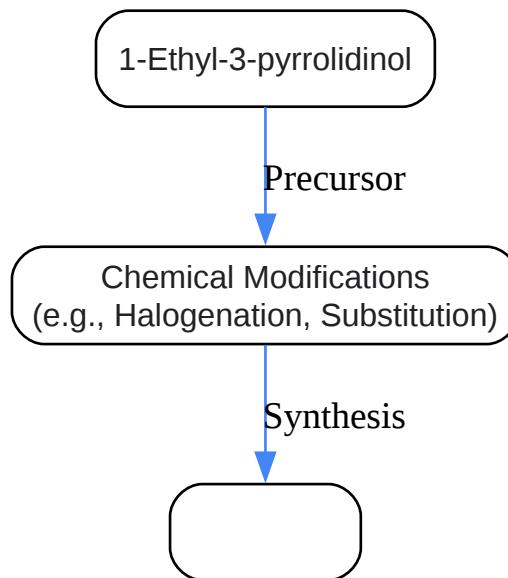


[Click to download full resolution via product page](#)

Figure 2: Workflow for the purification of **1-Ethyl-3-pyrrolidinol**.

Biological Significance

The primary documented biological significance of **1-Ethyl-3-pyrrolidinol** lies in its role as a key precursor in the synthesis of the respiratory stimulant Doxapram.^[1] The pyrrolidine ring system is a common scaffold in many biologically active molecules, and its derivatives have shown a wide range of pharmacological activities.^[9] While there is limited publicly available information on the specific biological activity of **1-Ethyl-3-pyrrolidinol** itself, its structural similarity to other bioactive pyrrolidines suggests potential for further investigation.

Logical Relationship to Doxapram Synthesis:

[Click to download full resolution via product page](#)

Figure 3: Role of **1-Ethyl-3-pyrrolidinol** in Doxapram synthesis.

Safety and Handling

1-Ethyl-3-pyrrolidinol is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification:

- Skin Irritation: Category 2 (Causes skin irritation)[3]
- Eye Irritation: Category 2 (Causes serious eye irritation)[3]
- Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[3]

Precautionary Measures:

- Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

1-Ethyl-3-pyrrolidinol is a valuable building block in synthetic organic and medicinal chemistry. This guide has summarized its key physical and chemical properties, provided an adaptable synthesis and purification protocol, and highlighted its significance as a pharmaceutical intermediate. Researchers and drug development professionals should handle this compound with appropriate safety precautions, as outlined in the safety data sheets. Further research into the direct biological activities of **1-Ethyl-3-pyrrolidinol** could reveal new therapeutic potentials for this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Ethyl-3-pyrrolidinol | CymitQuimica [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. How To [chem.rochester.edu]
- 5. Pyrrolidine, 1-ethyl- [webbook.nist.gov]
- 6. PubChemLite - 1-ethyl-3-pyrrolidinol (C₆H₁₃NO) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Ethyl-3-pyrrolidinol [webbook.nist.gov]
- 9. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl- [webbook.nist.gov]

- To cite this document: BenchChem. [physical and chemical properties of 1-Ethyl-3-pyrrolidinol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345489#physical-and-chemical-properties-of-1-ethyl-3-pyrrolidinol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com